N,N'-bis(4-aminophenyl)isophthalamide

Description

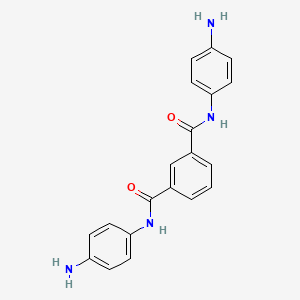

N,N'-bis(4-aminophenyl)isophthalamide is an aromatic diamine featuring two 4-aminophenyl groups attached to the meta positions of an isophthalic acid backbone. This compound is widely utilized as a monomer in the synthesis of high-performance polymers, such as poly(amide-imide)s (PAIs) and polyimides, due to its rigid aromatic structure and ability to enhance thermal stability and mechanical strength . Its isophthalamide core (1,3-substituted benzene) distinguishes it from terephthalamide analogues (1,4-substituted), which exhibit distinct packing behaviors and polymer properties .

Properties

IUPAC Name |

1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHKLEGNLJLVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341272 | |

| Record name | N,N'-Bis(4-aminophenyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-06-2 | |

| Record name | N,N'-Bis(4-aminophenyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-aminophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-aminophenylamine in the presence of a suitable solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the amine groups. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of N,N’-bis(4-aminophenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in batch processes, with careful monitoring of temperature, pressure, and reaction time to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-aminophenyl)isophthalamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Nitro derivatives of N,N’-bis(4-aminophenyl)isophthalamide.

Reduction: Corresponding amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-bis(4-aminophenyl)isophthalamide involves its ability to form strong hydrogen bonds and π-π interactions due to the presence of aromatic rings and amide groups. These interactions contribute to the compound’s stability and its ability to form high-performance polymers. The molecular targets and pathways involved in its applications depend on the specific use, such as forming stable complexes with biomolecules in drug delivery systems or providing structural integrity in polymer matrices .

Comparison with Similar Compounds

N,N'-bis(4-aminophenyl)-terephthalamide (APTA)

- Structural Difference : APTA replaces the isophthalamide (1,3-dicarboxamide) backbone with terephthalamide (1,4-dicarboxamide).

- Properties and Applications :

- APTA-based poly(amide-imide) films exhibit ultrahigh tensile strength (~320 MPa) and low thermal expansion coefficients (25–50 ppm/°C), outperforming isophthalamide derivatives in mechanical rigidity due to para-oriented symmetry .

- The para-substitution in APTA promotes linear polymer chain alignment, enhancing crystallinity, whereas the meta-substitution in isophthalamide introduces kinks, reducing crystallinity but improving solubility in polar aprotic solvents .

N,N'-bis(3-hydroxyphenyl)isophthalamide

- Structural Difference : Hydroxyl groups replace the amine substituents on the phenyl rings.

- Properties and Applications: The hydroxyl groups enable strong O–H···O hydrogen bonding and π–π stacking, leading to dense crystal packing. This contrasts with the NH₂ groups in the target compound, which participate in N–H···O interactions and form less dense networks .

N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide (4-MPI) and 5-MPI

- Structural Difference: Pyridinyl-methyl groups replace the 4-aminophenyl substituents.

- Properties and Applications: The pyridine rings impart metal-coordination capabilities, making 4-MPI and 5-MPI suitable for synthesizing luminescent metal-organic frameworks (MOFs). In contrast, the amino groups in the target compound are more reactive in polycondensation reactions . Methylpyridinyl derivatives exhibit lower thermal stability (degradation ~200°C) compared to the target compound (>300°C) .

N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI)

- Structural Difference: Mercaptoethyl (–CH₂CH₂SH) groups replace the 4-aminophenyl substituents.

- Properties and Applications :

- NBMI acts as a heavy metal chelator (Hg²⁺, Pb²⁺, Cd²⁺) due to thiolate coordination, whereas the target compound lacks chelation utility .

- NBMI is under clinical investigation for neurodegenerative diseases, highlighting its biomedical relevance, unlike the polymer-focused applications of the target compound .

N,N'-bis(4-aminophenyl)adipamide

- Structural Difference : A flexible hexanedioic (adipic) acid backbone replaces the rigid isophthalic acid.

- Properties and Applications :

- The aliphatic spacer increases chain flexibility, reducing glass transition temperatures (Tg) in resultant polymers compared to the rigid, high-Tg (~300°C) PAIs derived from the target compound .

- Adipamide derivatives are used in elastomers and thermoplastic polyamides, whereas isophthalamide-based polymers prioritize high-temperature stability .

Data Tables

Table 1. Structural and Thermal Comparison

Biological Activity

N,N'-bis(4-aminophenyl)isophthalamide (commonly referred to as BAPIA) is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BAPIA is characterized by its isophthalamide backbone with two 4-aminophenyl groups. Its molecular formula is CHNO, and it exhibits properties that are conducive to biological activity, particularly as an inhibitor of histone deacetylases (HDACs).

Histone Deacetylase Inhibition

BAPIA has been identified as a potential HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to a closed chromatin structure and transcriptional repression. Inhibition of HDACs can result in:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis : Triggering programmed cell death in malignant cells.

- Reactivation of Tumor Suppressor Genes : Reactivating genes that are silenced in cancer through hypermethylation or histone deacetylation.

Biological Activity and Case Studies

Several studies have explored the biological activity of BAPIA, focusing primarily on its anti-cancer properties.

Table 1: Summary of Biological Activities

Research Findings

-

Cytotoxicity Studies

In vitro studies have shown that BAPIA exhibits potent cytotoxic effects against several cancer cell lines. For instance, a study reported an IC value in the low micromolar range for breast cancer cell lines, indicating its effectiveness in inducing cell death. -

Mechanistic Insights

Molecular docking studies suggest that BAPIA binds effectively to the active site of HDAC enzymes, which correlates with its observed biological activity. This binding disrupts the normal function of HDACs, leading to changes in chromatin structure and gene expression. -

In Vivo Efficacy

Preliminary animal studies have indicated that administration of BAPIA can reduce tumor size in xenograft models of cancer. The compound's ability to penetrate cellular membranes and reach therapeutic concentrations within tumor tissues is critical for its efficacy.

Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which BAPIA exerts its effects on cellular pathways.

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity towards specific HDAC isoforms.

- Clinical Trials : Conducting clinical trials to evaluate safety, tolerability, and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.